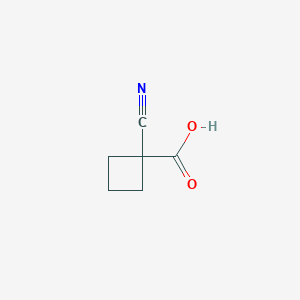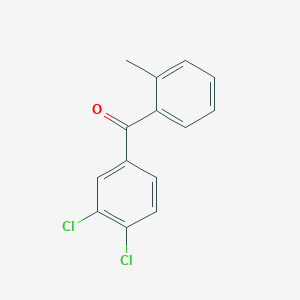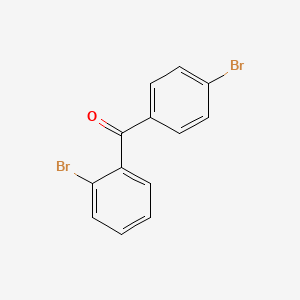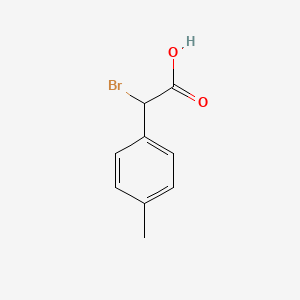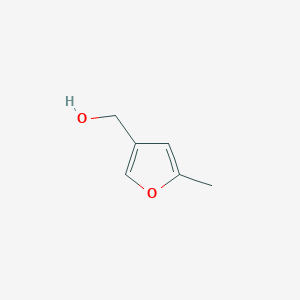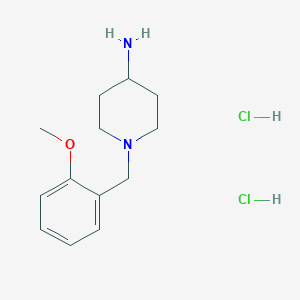![molecular formula C68H50N4 B1359186 N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine) CAS No. 209980-47-2](/img/structure/B1359186.png)
N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine)
Descripción general
Descripción
This compound, also known as NPB or NPD, has been used intensively in OLEDs and other organic electronic devices such as polymer photovoltaics (OPV) and perovskite solar cells for its outstanding hole transport capability . It is considered one of the best materials within its competition, and has become the most commonly used material in OLEDs’ application .
Molecular Structure Analysis
The molecular formula of this compound is C66H48N4, and its molecular weight is 897.14 . It is a large, complex molecule with multiple aromatic rings, including naphthalene and phenyl groups .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 243.0 to 247.0 °C . It is soluble in chloroform when heated, and slightly soluble in DMSO and ethyl acetate . Its maximum absorption wavelength (λmax) is 339 nm .Aplicaciones Científicas De Investigación
Hole Transport Material in OLEDs
This compound is a well-known hole-transporting material in organic light-emitting diodes (OLEDs). It has been widely utilized and applied in flat panel displays due to its excellent hole mobility, high glass transition temperature (Tg), and stable thin-film morphology during thermal deposition .
Electronic Transport Research
The hole mobility of this compound at various thicknesses (50 – 1000 nm) has been estimated by using space-charge-limited current measurements. A thin layer of buckminsterfullerene has been used for a quasi-Ohmic contact between the compound and indium tin oxide .
Crystallography
The structure of this compound with two molecules in the asymmetric unit, was solved and refined to a final R factor of 0.0434. The compound crystallized in the triclinic crystal system, space group P − 1, Z = 2, V = 1597.0 (3) Å 3 with unit cell parameters a = 10.3077 (10) Å, b = 11.3545 (11) Å, c = 14.4778 (14) Å, α = 82.339 (2)°, β = 77.657 (2)°, and γ = 75.526 (2)° .
Organic Semiconductors
This compound is also used in the field of organic semiconductors. The packing of the molecules in the lattice is mainly due to the naphthyl-to-naphthyl π–π interaction .
Mecanismo De Acción
Target of Action
The primary target of this compound, also known as VNPB, is organic electronic devices such as OLEDs and perovskite solar cells . It acts as a solution-processable Hole Transport / Electron Blocking Layer (HTL / EBL) material .
Mode of Action
VNPB interacts with its targets by enabling the maximum current efficiency and extending the device lifetime . It allows a simple and additive-free strategy to prevent the formation of defects in solution processed thin-film stacks made of small-molecular materials .
Biochemical Pathways
The compound affects the hole transport layer (HTL) in wide-bandgap perovskite solar cells . It changes the HTL from commonly used poly (bis (4-phenyl) (2,4,6-trimethylphenyl)amine) (PTAA) to in-situ cross-linked small molecule VNPB .
Pharmacokinetics
The compound is soluble in THF, chloroform, and toluene . It has a molecular weight of 640.81 . .
Result of Action
The use of VNPB in OLED devices enabled the maximum current efficiency of 22.2 Cd/A, compared to 9.7 Cd/A in the reference device without VNPB, and the device lifetime was extended by up to 74.8% . In solar cells, VNPB increased open-circuit voltage (VOC) and power conversion efficiency (PCE) of wide-bandgap perovskite solar cells . PCEs of 24.9% and 25.4% have been achieved in perovskite/perovskite and perovskite/silicon tandem solar cells, respectively .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-N-naphthalen-1-yl-1-N-[4-[4-(N-[4-(N-naphthalen-1-ylanilino)phenyl]anilino)phenyl]phenyl]-1-N,4-N-diphenylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H50N4/c1-5-23-55(24-6-1)69(61-43-47-63(48-44-61)71(57-27-9-3-10-28-57)67-33-17-21-53-19-13-15-31-65(53)67)59-39-35-51(36-40-59)52-37-41-60(42-38-52)70(56-25-7-2-8-26-56)62-45-49-64(50-46-62)72(58-29-11-4-12-30-58)68-34-18-22-54-20-14-16-32-66(54)68/h1-50H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFOEBMLJJUDQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC8=CC=CC=C87)C9=CC=C(C=C9)N(C1=CC=CC=C1)C1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H50N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629148 | |
| Record name | N~4~,N~4'~-Bis{4-[(naphthalen-1-yl)(phenyl)amino]phenyl}-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
923.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine) | |
CAS RN |
209980-47-2 | |
| Record name | N~4~,N~4'~-Bis{4-[(naphthalen-1-yl)(phenyl)amino]phenyl}-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B1359105.png)
![Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]propanoate hydrochloride](/img/structure/B1359108.png)
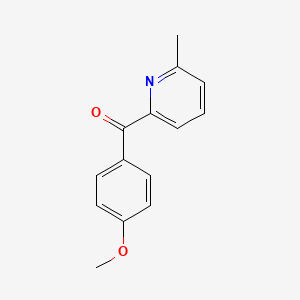
![3H-Spiro[2-benzofuran-1,3'-pyrrolidin]-3-one](/img/structure/B1359110.png)
